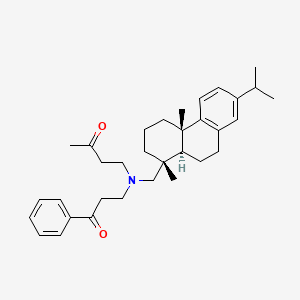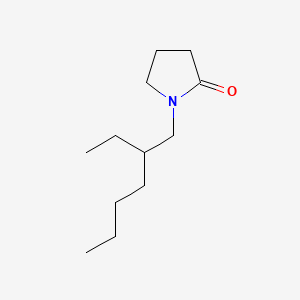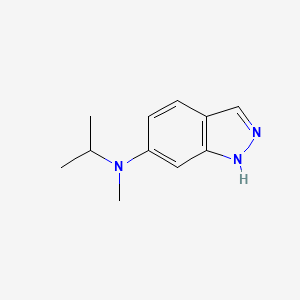
N-methyl-N-propan-2-yl-1H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-propan-2-yl-1H-indazol-6-amine is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its wide variety of biological properties, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive activities . The indazole nucleus has been a subject of interest due to its medicinal properties and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-propan-2-yl-1H-indazol-6-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 85°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproducts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-propan-2-yl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, alkylating agents; reactions may require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-methyl-N-propan-2-yl-1H-indazol-6-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-methyl-N-propan-2-yl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), which plays a role in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indazole: Another derivative with similar properties and applications.
2H-indazole: A structural isomer with distinct chemical and biological characteristics.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl and N-propan-2-yl groups contribute to its unique reactivity and potential therapeutic applications, distinguishing it from other indazole derivatives.
Propriétés
Formule moléculaire |
C11H15N3 |
|---|---|
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
N-methyl-N-propan-2-yl-1H-indazol-6-amine |
InChI |
InChI=1S/C11H15N3/c1-8(2)14(3)10-5-4-9-7-12-13-11(9)6-10/h4-8H,1-3H3,(H,12,13) |
Clé InChI |
CCQPZCKEMSVLOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)C1=CC2=C(C=C1)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


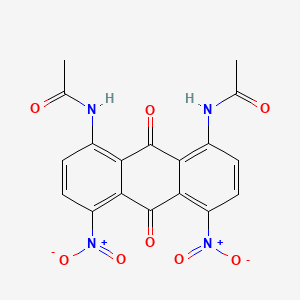
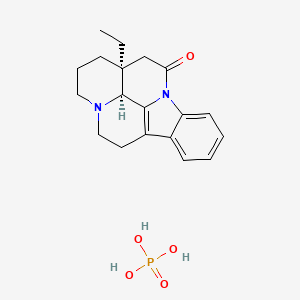
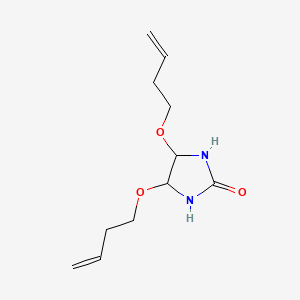
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)

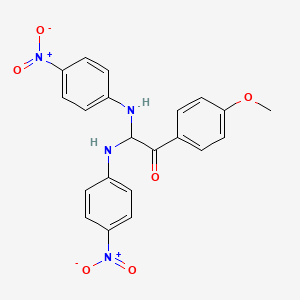
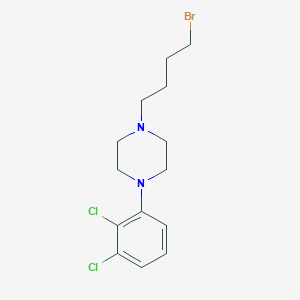
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
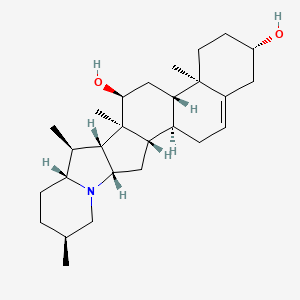
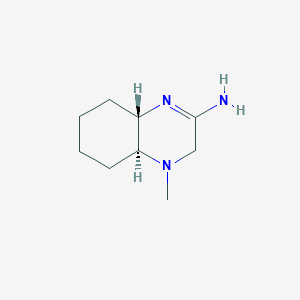
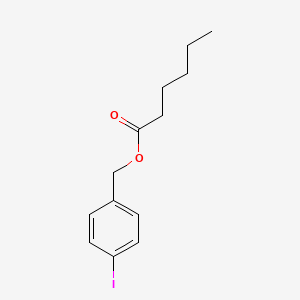
![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)
